Cas no 480-98-8 (7-Methyl-6-azaindole)
7-Methyl-6-azaindole Chemical and Physical Properties
Names and Identifiers
-
- 7-Methyl-1H-pyrrolo[2,3-c]pyridine
- 7-Methyl-6-azaindole
- 7-methyl-1H-pyrrolo[2,3-c]pyridin
- AK-80313
- ANW-63504
- CTK8B9903
- RP09324
- SureCN2633337
- MFCD11840340
- J-519315
- SCHEMBL2633337
- DTXSID70486791
- AS-40489
- AKOS006352490
- CS-W001577
- 480-98-8
- DB-359907
-
- MDL: MFCD11840340
- Inchi: 1S/C8H8N2/c1-6-8-7(2-4-9-6)3-5-10-8/h2-5,10H,1H3
- InChI Key: VJGXVQYLRZDTLP-UHFFFAOYSA-N
- SMILES: N1C=CC2C=CN=C(C)C1=2
Computed Properties
- Exact Mass: 132.06884
- Monoisotopic Mass: 132.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 28.7Ų
Experimental Properties
- PSA: 28.68
7-Methyl-6-azaindole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 226184-250mg |
7-Methyl-1H-pyrrolo[2,3-c]pyridine |
480-98-8 | 95% | 250mg |
£373.00 | 2022-02-28 | |
| Fluorochem | 226184-1g |
7-Methyl-1H-pyrrolo[2,3-c]pyridine |
480-98-8 | 95% | 1g |
£932.00 | 2022-02-28 | |
| TRC | M288838-50mg |
7-Methyl-6-azaindole |
480-98-8 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M288838-100mg |
7-Methyl-6-azaindole |
480-98-8 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M288838-500mg |
7-Methyl-6-azaindole |
480-98-8 | 500mg |
$ 365.00 | 2022-06-04 | ||
| Alichem | A029183629-250mg |
7-Methyl-1H-pyrrolo[2,3-c]pyridine |
480-98-8 | 95% | 250mg |
$350.86 | 2023-09-01 | |
| Alichem | A029183629-1g |
7-Methyl-1H-pyrrolo[2,3-c]pyridine |
480-98-8 | 95% | 1g |
$811.44 | 2023-09-01 | |
| Chemenu | CM147063-100mg |
7-Methyl-6-azaindole |
480-98-8 | 95%+ | 100mg |
$328 | 2021-08-05 | |
| Chemenu | CM147063-250mg |
7-Methyl-6-azaindole |
480-98-8 | 95%+ | 250mg |
$474 | 2021-08-05 | |
| Chemenu | CM147063-1g |
7-Methyl-6-azaindole |
480-98-8 | 95%+ | 1g |
$875 | 2021-08-05 |
7-Methyl-6-azaindole Suppliers
7-Methyl-6-azaindole Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 7-Methyl-6-azaindole
Professional Introduction to Compound with CAS No 480-98-8 and Product Name: 7-Methyl-6-azaindole
7-Methyl-6-azaindole, identified by the Chemical Abstracts Service Number (CAS No) 480-98-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the azaindole family, a class of molecules characterized by a nitrogen atom incorporated into the indole ring system, which imparts unique electronic and steric properties. The presence of a methyl group at the 7-position further modulates its chemical reactivity and biological activity, making it a versatile scaffold for drug discovery and molecular innovation.
The structure of 7-Methyl-6-azaindole consists of a benzene-like core with an azole ring fused at the 2 and 3 positions, with the nitrogen atom located at the 6-position. The methyl substituent at the 7-position enhances the compound's lipophilicity, which can be advantageous for membrane permeability and cellular uptake. This structural feature has been exploited in various pharmacological applications, particularly in the development of bioactive molecules targeting neurological and inflammatory pathways.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 7-Methyl-6-azaindole as a pharmacophore in drug design. Studies have demonstrated its ability to interact with specific binding pockets of enzymes and receptors, suggesting its utility in modulating biological processes. For instance, research has shown that derivatives of this compound exhibit inhibitory activity against certain kinases and transcription factors, which are implicated in cancer progression and chronic inflammatory diseases.
In the realm of medicinal chemistry, 7-Methyl-6-azaindole has been explored as a precursor for synthesizing more complex derivatives with enhanced pharmacological properties. The azaindole core serves as a privileged scaffold, allowing for modifications that can fine-tune potency, selectivity, and metabolic stability. Researchers have reported the synthesis of novel analogs through functional group transformations such as halogenation, alkylation, and heterocyclic ring expansions. These modifications have led to compounds with promising activities in preclinical models of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.
The biological activity of 7-Methyl-6-azaindole has been further investigated in vitro and in vivo. Preclinical studies have indicated that this compound exhibits neuroprotective effects by mitigating oxidative stress and inhibiting neuroinflammatory pathways. Additionally, its ability to cross the blood-brain barrier has made it an attractive candidate for central nervous system (CNS) drug development. Emerging research also suggests potential applications in anti-inflammatory therapy, where 7-Methyl-6-azaindole derivatives demonstrate efficacy in reducing pro-inflammatory cytokine production.
The synthesis of 7-Methyl-6-azaindole involves multi-step organic reactions that highlight its synthetic versatility. Common synthetic routes include cyclization reactions followed by nucleophilic substitution or metal-catalyzed cross-coupling processes. Advances in green chemistry have also enabled more sustainable methods for producing this compound, utilizing catalytic systems that minimize waste and energy consumption. These environmentally conscious approaches align with the growing emphasis on sustainable pharmaceutical manufacturing.
From a regulatory perspective, 7-Methyl-6-azaindole is classified as a chemical intermediate rather than an active pharmaceutical ingredient (API). However, its role in drug development underscores its importance in the pharmaceutical supply chain. Manufacturers must adhere to stringent quality control measures to ensure purity and consistency, particularly when integrating this compound into larger synthetic schemes. Collaborative efforts between academia and industry have facilitated standardized protocols for its production and characterization.
The future prospects of 7-Methyl-6-azaindole in pharmaceutical research are promising. Ongoing studies aim to uncover new mechanisms of action and expand its therapeutic applications. Innovations in drug delivery systems may further enhance the efficacy of derivatives based on this scaffold by improving bioavailability and targeting specificity. As computational methods continue to evolve, virtual screening techniques will play an increasingly critical role in identifying novel analogs with optimized properties.
In conclusion,7-Methyl-6-azaindole (CAS No 480-98-8) represents a valuable building block in medicinal chemistry with diverse applications across multiple therapeutic areas. Its unique structural features combined with recent advancements in synthetic methodologies make it a compelling candidate for further exploration. As research progresses, this compound is poised to contribute significantly to the development of next-generation pharmaceuticals that address unmet medical needs.
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